Methyl 2-amino-3-(4-chlorophenyl)propanoate
Description
Properties
IUPAC Name |
methyl 2-amino-3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHPVOLRIXZZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23434-91-5 (hydrochloride) | |
| Record name | 4-Chlorophenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00946090 | |
| Record name | Methyl 2-amino-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23434-96-0 | |
| Record name | Phenylalanine, 4-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23434-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-amino-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-3-phenylalaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-CHLORO-DL-PHENYLALANINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA5R0QT27X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Methyl 2-amino-3-(4-chlorophenyl)propanoate, an organic compound with the molecular formula CHClNO and a molecular weight of approximately 215.66 g/mol, has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its role as a histone deacetylase inhibitor (HDACi), antimicrobial properties, and anticancer effects.
Chemical Structure and Properties
The compound features a methyl ester group, an amino group, and a chlorophenyl moiety. The presence of the chlorine atom on the phenyl ring is significant as it influences the compound's reactivity and biological interactions.
Biological Activities
1. Histone Deacetylase Inhibition
Research indicates that this compound acts as a histone deacetylase inhibitor. HDACs are crucial in regulating gene expression through chromatin remodeling, making them important targets in cancer therapy. Inhibition of HDACs can lead to increased acetylation of histones, resulting in the activation of tumor suppressor genes and apoptosis in cancer cells.
2. Antimicrobial Properties
The compound has shown potential antimicrobial activity. Studies suggest that it may be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Anticancer Activity
This compound has been investigated for its anticancer properties. It exhibits antiproliferative effects on several cancer cell lines, including HeLa and HCT-116 cells. The IC values for these cell lines indicate potent activity compared to standard chemotherapeutic agents like doxorubicin .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-3-(4-fluorophenyl)propanoate | Similar structure with fluorine | Different biological activity profile |
| Methyl 2-acetylamino-3-(4-chlorophenyl)propanoate | Contains an acetylamino group | Distinct pharmacological properties |
| Methyl 2-amino-3-(4-bromophenyl)propanoate | Contains bromine instead of chlorine | Alternative reactivity due to halogen differences |
The specific chlorine substitution enhances the compound's reactivity and potential interactions with biological targets, making it a valuable candidate for further research.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anticancer Study : A study demonstrated that this compound induced apoptosis in HCT-116 cells through HDAC inhibition, leading to increased expression of pro-apoptotic factors .
- Antimicrobial Study : Another investigation assessed its effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations lower than those required for standard antibiotics.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : Methyl 2-amino-3-(4-chlorophenyl)propanoate is explored as a potential drug candidate due to its biological activities. It has been studied for its role as a histone deacetylase inhibitor (HDACI) , indicating potential applications in cancer therapy and epigenetic regulation .
- Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer). For example, derivatives of this compound have shown IC50 values as low as 0.12 mg/mL against HCT-116 cells.
| Compound | Cell Line | IC50 (mg/mL) |
|---|---|---|
| This compound | HCT-116 | 0.12 |
| This compound | HeLa | 0.69 |
2. Antimicrobial Properties
- The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Results indicate promising activity, suggesting its potential as an antimicrobial agent.
3. Biological Research
- Neuroscience Studies : Research indicates that this compound may influence nitric oxide levels in the brain, affecting seizure thresholds in murine models . This highlights its relevance in studying neurological disorders.
Synthesis and Modification
Several synthesis methods have been documented for this compound:
- Chemical Synthesis : The compound can be synthesized through various organic reactions involving starting materials like 4-chlorobenzaldehyde and amino acids . Modifications to the structure can enhance biological activity.
Case Studies
1. Antiproliferative Study
In vitro experiments on HCT-116 cells demonstrated that this compound significantly inhibited cell growth compared to control groups. Molecular docking techniques were employed to predict binding affinities and elucidate interactions with target proteins involved in cell proliferation.
2. Structural Modifications
Researchers synthesized various derivatives of this compound to enhance its biological activity. Structural modifications led to compounds with improved potency against cancer cells, emphasizing the importance of chemical structure in determining biological efficacy .
Preparation Methods
Direct Esterification of the Corresponding Amino Acid
One of the classical and most straightforward methods involves the esterification of 2-amino-3-(4-chlorophenyl)propanoic acid with methanol under acidic conditions.
- Procedure : The amino acid is refluxed with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
- Mechanism : The carboxyl group of the amino acid is protonated and then reacts with methanol to form the methyl ester.
- Purification : The product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and side products.
- Considerations : Protection of the amino group may be necessary to avoid side reactions during esterification.
Protection–Esterification–Deprotection Strategy
To prevent side reactions involving the amino group, a common approach is to protect the amino functionality before esterification.
- Step 1: Amino Group Protection
- Protect the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.
- This prevents unwanted reactions during esterification and facilitates purification.
- Step 2: Esterification
- The protected amino acid is reacted with methanol using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) or acid catalysts.
- Step 3: Deprotection
- The protecting group is removed under mild acidic conditions (e.g., trifluoroacetic acid for Boc) or hydrogenolysis (for Cbz).
- Validation : The stereochemical integrity is preserved through this process, confirmed by chiral HPLC and optical rotation measurements.
Coupling Reactions via Activated Intermediates
Advanced synthetic methods involve activation of the carboxyl group to form reactive intermediates such as acid chlorides or anhydrides, which then react with methanol or amino acid esters.
- Example : Conversion of 2-amino-3-(4-chlorophenyl)propanoic acid to the corresponding acid chloride under base-free conditions to avoid epimerization.
- Reaction with Methanol : The acid chloride intermediate reacts with methanol to form the methyl ester.
- Advantages : High yield (up to 86%) and high purity with minimal stereochemical loss.
- Industrial Scale : This method is suitable for scale-up with automated reactors and continuous flow systems to ensure consistent quality.
Suzuki Coupling and Related Cross-Coupling Methods
For derivatives involving substituted aromatic rings (e.g., 4-chlorophenyl), Suzuki coupling can be employed to introduce the aromatic substituent onto a protected amino acid methyl ester.
- Procedure :
- Start with a protected amino acid methyl ester bearing a halogen (e.g., bromine).
- React with an arylboronic acid or ester under palladium catalysis to introduce the 4-chlorophenyl group.
- Deprotection : Subsequent removal of protecting groups yields the target methyl 2-amino-3-(4-chlorophenyl)propanoate.
- Benefits : This method allows for structural diversification and high regioselectivity.
Azide Coupling and Amide Formation
Some synthetic routes involve azide intermediates and coupling with amino acid esters to form amide derivatives, which can then be converted or hydrolyzed to the target ester.
- Example : Reaction of azide intermediates with amino acid ester hydrochlorides in ethyl acetate with triethylamine at low temperatures.
- Purification : Extraction and recrystallization yield the desired coupled products.
- Application : This method is useful for preparing analogs and derivatives with additional functional groups.
Novel Catalytic Esterification via C–C Bond Formation
Recent research has developed methods to synthesize methyl esters through catalytic C–C bond formation using trichloroacetimidate or acetate intermediates.
- Method :
- Convert the acid to trichloroacetimidate or acetate derivatives.
- React with nucleophiles in the presence of catalytic trimethylsilyl triflate (TMSOTf).
- Outcome : Efficient formation of methyl esters with good yields and short reaction times.
- Research Findings : These methods have been used to synthesize derivatives selectively inhibiting cancer cell proliferation, indicating the biological relevance of the compounds prepared.
Data Table: Summary of Preparation Methods
| Preparation Method | Key Steps | Catalysts/Reagents | Advantages | Challenges/Notes |
|---|---|---|---|---|
| Direct Esterification | Acid-catalyzed reflux with MeOH | H2SO4, HCl | Simple, classical method | Amino group may require protection |
| Protection–Esterification–Deprotection | Boc/Cbz protection, esterification, deprotection | DCC/DMAP, TFA (for deprotection) | High stereochemical control | Multi-step, requires protection |
| Acid Chloride Activation | Acid chloride formation, esterification | SOCl2 or oxalyl chloride | High yield, minimal epimerization | Requires careful handling |
| Suzuki Coupling | Cross-coupling of aryl halide and boronic acid | Pd catalyst, base | Structural diversity | Requires palladium catalyst |
| Azide Coupling | Azide intermediate + amino acid ester | Triethylamine, ethyl acetate | Useful for complex derivatives | Low temperature control needed |
| Catalytic Esterification via C–C Bond | Trichloroacetimidate intermediate + nucleophile | TMSOTf catalyst | Efficient, short reaction time | Specialized reagents required |
Research Findings and Analytical Characterization
- Stereochemical Integrity : Verified by chiral HPLC, optical rotation, and X-ray crystallography to ensure the (S)-configuration is maintained throughout synthesis.
- Spectroscopic Techniques :
- NMR (¹H and ¹³C) : Confirms methyl ester peaks (~3.6–3.7 ppm), aromatic protons (~7.2–7.8 ppm), and amino protons.
- IR Spectroscopy : Ester carbonyl stretch (~1740 cm⁻¹) and N-H bending (~1650 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks confirm molecular weight and purity.
- Yield and Purity : Industrial methods report yields up to 86% with high purity, suitable for pharmaceutical applications.
- Biological Relevance : Derivatives synthesized via these methods have shown promising anticancer activity, indicating the importance of efficient preparation methods.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing Methyl 2-amino-3-(4-chlorophenyl)propanoate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the ester methyl group (δ ~3.6–3.8 ppm). The amino group may require derivatization (e.g., HCl salt formation) to resolve splitting patterns .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column and UV detection (~254 nm) to assess purity. Use gradients of acetonitrile/water with 0.1% trifluoroacetic acid to improve peak resolution for the free base or hydrochloride form .
- Melting Point Analysis: The hydrochloride form (CAS 33965-47-8) melts at 186–189°C, serving as a critical purity indicator .
Q. How can researchers synthesize this compound?
Methodological Answer:
- Step 1: Start with 4-chlorophenylalanine. Protect the amino group via Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) strategies to prevent side reactions.
- Step 2: Esterify the carboxylic acid using methanol and a catalyst (e.g., thionyl chloride or HSO) under reflux.
- Step 3: Deprotect the amino group using HCl/dioxane for Boc or piperidine for Fmoc. Purify via recrystallization (e.g., methanol/ethyl acetate) .
- Validation: Confirm product identity via LC-MS and compare retention times with reference standards (e.g., T65936) .
Advanced Research Questions
Q. How can conflicting data on melting points or spectral profiles for this compound be resolved?
Methodological Answer:
- Source Identification: Verify whether the compound is in free base (CAS 14173-40-1) or hydrochloride form (CAS 33965-47-8), as salt formation alters physical properties .
- Crystallization Conditions: Recrystallize from methanol/chloroform to assess polymorphic variations. Use differential scanning calorimetry (DSC) to detect phase transitions .
- Stereochemical Analysis: Chiral HPLC or polarimetry can resolve discrepancies caused by racemic mixtures (e.g., if using DL-phenylalanine precursors) .
Q. What strategies optimize enantiomeric purity in the synthesis of this compound?
Methodological Answer:
- Chiral Pool Synthesis: Start with enantiomerically pure (R)- or (S)-4-chlorophenylalanine to avoid racemization during esterification .
- Asymmetric Catalysis: Use transition-metal catalysts (e.g., Ru-BINAP complexes) for dynamic kinetic resolution in esterification steps.
- Analytical Validation: Employ chiral stationary phases (e.g., Chiralpak IA) in HPLC to quantify enantiomeric excess (ee). Cross-validate with circular dichroism (CD) spectroscopy .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?
Methodological Answer:
- Crystal Growth: Recrystallize derivatives (e.g., hydrochloride salts) from methanol/chloroform to obtain diffraction-quality crystals. Slow evaporation at 4°C is recommended .
- Data Collection: Use SHELX software (e.g., SHELXL-2018) for structure refinement. Focus on resolving Cl and NH positions via electron density maps .
- Validation: Compare bond lengths/angles with similar structures (e.g., methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride) to identify steric or electronic effects .
Q. What impurities are likely in scaled-up synthesis, and how can they be quantified?
Methodological Answer:
- Common Impurities:
- Unreacted Precursors: Residual 4-chlorophenylalanine (detectable via TLC with ninhydrin staining).
- Ester Hydrolysis Byproducts: 2-Amino-3-(4-chlorophenyl)propanoic acid (monitor via HPLC at low pH).
- Quantification: Use validated LC-MS methods with reference standards (e.g., EP impurity markers from Ph. Eur. guidelines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
